1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.
Introduction of Aromatic Substituents: The aromatic rings are introduced through electrophilic aromatic substitution reactions, where suitable aromatic compounds are reacted with the pyrrol-2-one core.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrrol-2-one derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar aromatic and methoxy substituents but differs in the core structure and functional groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains similar aromatic and methoxy groups but has a different core structure and functional groups.
Uniqueness
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of aromatic rings, methoxy groups, and the pyrrol-2-one core
Properties
Molecular Formula |
C28H27NO6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27NO6/c1-33-21-11-7-10-20(17-21)26(30)24-25(19-8-5-4-6-9-19)29(28(32)27(24)31)15-14-18-12-13-22(34-2)23(16-18)35-3/h4-13,16-17,25,30H,14-15H2,1-3H3/b26-24- |
InChI Key |
WPQARESCDWIJEP-LCUIJRPUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C2=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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